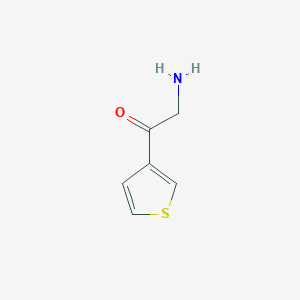

2-Amino-1-(thiophen-3-yl)ethan-1-one

Description

Structural Classification and Positioning within Thiophene-Based Scaffolds

From a structural standpoint, 2-Amino-1-(thiophen-3-yl)ethan-1-one is classified as a substituted thiophene (B33073). The core of the molecule is a five-membered aromatic ring containing one sulfur atom, known as a thiophene ring. derpharmachemica.com This ring is substituted at the 3-position with an aminoethanone group. This specific arrangement of functional groups—an amine and a ketone—attached to the thiophene core provides multiple points for chemical reactions, making it a valuable building block in organic synthesis.

Thiophene-based scaffolds are considered "privileged structures" in medicinal chemistry because they are frequently found in drugs that have been approved by the U.S. Food and Drug Administration (FDA). nih.govrsc.org These structures have demonstrated diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netcognizancejournal.com The position of substituents on the thiophene ring is crucial for its biological activity, and the 2,3-disubstituted pattern, as seen in derivatives of this compound, is important for maintaining key interactions with biological targets. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 892127-08-1 |

| Molecular Formula | C6H7NOS |

| Molecular Weight | 141.19 g/mol |

| Synonyms | 1-(2-Aminothiophen-3-yl)ethan-1-one |

Note: Data sourced from PubChem CID 19908024. nih.govnih.gov

Rationale for Academic Inquiry into this compound and Related Structures

The academic and industrial interest in this compound and its derivatives stems from the broad pharmacological potential of thiophene-containing compounds. researchgate.netcognizancejournal.com The thiophene nucleus is a key component in a variety of therapeutic agents. derpharmachemica.com

Research into related structures has yielded significant findings. For instance, derivatives of 2-aminothiophene are synthesized through methods like the Gewald reaction, highlighting the accessibility of this class of compounds for further investigation. mdpi.com The presence of both an amino group and a cyano group in some 2-aminothiophene derivatives offers multiple reaction sites for creating diverse molecular architectures, such as tetrazole derivatives, which have applications in medicinal and materials science. sciforum.net

Furthermore, the development of novel thiophene-arylamide derivatives as inhibitors of enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis, underscores the importance of the thiophene scaffold in designing new antimycobacterial agents. nih.gov The synthesis of thiophene-3-ethanol, an intermediate for antithrombotic drugs, further illustrates the relevance of thiophene derivatives in drug development. google.com The ability to synthesize specific stereoisomers, such as (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, a duloxetine (B1670986) intermediate, demonstrates the fine-tuning possible with thiophene-based structures to achieve desired pharmacological effects. researchgate.net

In essence, the academic inquiry into this compound is driven by its potential as a versatile precursor for the synthesis of novel compounds with a wide array of potential therapeutic applications. The established success of thiophene-based drugs provides a strong rationale for the continued exploration of this chemical scaffold.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NOS |

|---|---|

Molecular Weight |

141.19 g/mol |

IUPAC Name |

2-amino-1-thiophen-3-ylethanone |

InChI |

InChI=1S/C6H7NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3,7H2 |

InChI Key |

JCFRRSDXJBYROK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 2 Amino 1 Thiophen 3 Yl Ethan 1 One

Strategies for the Preparation of 2-Amino-1-(thiophen-3-yl)ethan-1-one

The synthesis of this compound can be approached through various strategies, ranging from multi-step sequences that allow for careful control over the molecular architecture to more direct one-pot protocols.

Multi-Step Synthetic Sequences and Optimized Reaction Conditions

Multi-step synthesis provides a robust pathway to construct this compound, often starting from readily available thiophene (B33073) derivatives. vapourtec.comlibretexts.org A common strategy involves the initial acylation of a thiophene precursor, followed by functional group manipulations to introduce the amino group.

A representative multi-step synthesis could begin with 3-bromothiophene. Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride introduces the ethanone moiety, yielding 1-(3-bromothiophen-2-yl)ethanone. The subsequent introduction of the amino group can be achieved through various methods. One such method is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrolysis. Another approach is the displacement of a halogen at the alpha-position to the ketone. For instance, bromination of 1-(thiophen-3-yl)ethanone with a reagent like N-Bromosuccinimide (NBS) would yield 2-bromo-1-(thiophen-3-yl)ethanone. sigmaaldrich.com This intermediate can then undergo nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, to furnish the final product.

Optimization of reaction conditions is crucial for maximizing yields and minimizing side products. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the nature of the catalyst and reagents. For instance, in the amination step, the choice of base and solvent can significantly influence the rate and efficiency of the nucleophilic substitution.

One-Pot Reaction Protocols for Direct Synthesis

One-pot syntheses offer an efficient alternative to multi-step procedures by combining multiple reaction steps into a single operation, thereby saving time, resources, and reducing waste. researchgate.net For the synthesis of α-amino ketones, including the thiophene-containing target compound, multicomponent reactions are particularly valuable.

A plausible one-pot approach could involve a variation of the Mannich reaction or other condensation reactions. nih.gov For instance, a three-component reaction of 3-acetylthiophene, an amine source, and a formaldehyde equivalent could potentially lead to the desired product, although this would form a tertiary or secondary amine depending on the amine source. More direct methods for the α-amination of ketones are continually being developed, sometimes employing transition metal catalysts or organocatalysts to facilitate the direct introduction of a nitrogen-containing group at the α-position of the ketone. organic-chemistry.org

Recent advancements have also explored mechanochemical methods, which involve milling the reactants together, sometimes with a liquid additive, to promote the reaction in the absence of bulk solvent. nih.govacs.org A three-component milling of a 2-oxo-aldehyde, an amine, and a thiol has been reported for the synthesis of α,α-amino thioketones, showcasing the potential of such solvent-free methods for related structures. nih.gov

Adaptations of Classical Heterocyclic Synthesis Methods for Aminothiophene Ketones (e.g., Gewald Reaction Principles)

The Gewald reaction is a powerful and widely used method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or related activated nitrile), and elemental sulfur in the presence of a base. researchgate.netarkat-usa.orgumich.eduresearchgate.netwikipedia.org This reaction assembles the thiophene ring in a single step. While the classical Gewald reaction typically yields 2-aminothiophenes with an electron-withdrawing group at the 3-position (like a nitrile or ester), its principles can be adapted for the synthesis of aminothiophene ketones.

To synthesize a compound like this compound using Gewald principles, one would need to start with precursors that would lead to the desired substitution pattern. The standard Gewald reaction builds a 2-aminothiophene ring. The target molecule, however, is a this compound, which means the amino and ketone groups are substituents on an ethanone backbone, which is attached to a thiophene-3-yl ring. Therefore, the Gewald reaction is more suited for synthesizing the 2-aminothiophene core itself, rather than this specific isomer where the thiophene is a substituent on the aminoketone. For example, reacting a β-keto compound with an activated nitrile and sulfur can lead to various substituted 2-aminothiophenes. ijpbs.com

However, the principles of multicomponent reactions, central to the Gewald synthesis, are highly relevant. researchgate.net A one-pot condensation of a thiophene-based aldehyde, a cyanide source, and an amine could potentially be explored as a route to related α-amino nitrile structures, which could then be converted to the target α-amino ketone.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Key Reagents Example |

| Multi-Step Synthesis | High control, well-established reactions. | Time-consuming, potentially lower overall yield. | 3-Bromothiophene, Acetyl chloride, NBS, Ammonia. |

| One-Pot Protocols | Efficient, reduced waste, faster. researchgate.net | Can be difficult to optimize, potential for side reactions. | Thiophene-3-carbaldehyde, Amine source, Cyanide source. |

| Gewald Reaction Principles | Excellent for 2-aminothiophene core synthesis, high functional group tolerance. researchgate.netarkat-usa.orgresearchgate.net | Less direct for the specific target isomer. | Ketone, Activated nitrile, Sulfur, Base. wikipedia.org |

Functional Group Transformations and Derivatization of this compound

The presence of both a primary amino group and a carbonyl group makes this compound a versatile substrate for a wide range of chemical transformations and derivatizations. wikipedia.org

Chemical Modifications at the Amino Moiety

The primary amino group is nucleophilic and can readily participate in a variety of reactions. nih.govmdpi.com

Acylation: The amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This is a common strategy to introduce a wide array of substituents.

Alkylation: Reaction with alkyl halides or other alkylating agents can lead to secondary and tertiary amines. Reductive amination with aldehydes or ketones provides another route to N-alkylated products.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides.

Formation of Schiff Bases: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines.

Diazotization: Although potentially unstable, the primary amine could be converted to a diazonium salt, which can then undergo various substitution reactions.

Derivatization of the amino group is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. nih.gov

Table 2: Examples of Reactions at the Amino Moiety

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acetyl derivative (Amide) |

| Alkylation | Methyl iodide | N-methylated derivative (Secondary/Tertiary Amine) |

| Sulfonylation | p-Toluenesulfonyl chloride | N-tosyl derivative (Sulfonamide) |

| Schiff Base Formation | Benzaldehyde | N-benzylidene derivative (Imine) |

Reactions of the Ethanone Carbonyl Group

The carbonyl group of the ethanone moiety is electrophilic and susceptible to attack by nucleophiles. It also allows for reactions at the adjacent α-carbon.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: While ketones are generally resistant to oxidation, under harsh conditions (e.g., Baeyer-Villiger oxidation), they can be converted to esters.

Nucleophilic Addition: The carbonyl group can react with a variety of nucleophiles. For example, reaction with Grignard reagents or organolithium compounds will lead to tertiary alcohols. Addition of cyanide (followed by hydrolysis) can form α-hydroxy acids.

Wittig Reaction: Reaction with phosphorus ylides converts the carbonyl group into a carbon-carbon double bond.

Condensation Reactions: The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol condensations, Claisen condensations (if an ester is present), and other related reactions to form new carbon-carbon bonds. mdpi.com

These transformations significantly expand the synthetic utility of this compound, allowing for the construction of a diverse range of more complex molecules.

Regioselective Functionalization of the Thiophene Heterocycle

The thiophene ring in 2-amino-3-acylthiophenes is electron-rich, making it susceptible to electrophilic substitution. The amino group at the C2 position is a strong activating group, directing incoming electrophiles primarily to the C5 position, which is the most nucleophilic site. Halogenation is a common method for functionalizing this position. For instance, the 2-amino group can be protected, followed by regioselective iodination at the C5 position using N-iodosuccinimide (NIS) in acetic acid. nih.gov This 5-iodo-substituted thiophene then becomes a versatile handle for introducing further complexity, for example, through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling to introduce arylethynyl groups. nih.gov

While direct electrophilic substitution on the pre-formed this compound is feasible, a more common strategy involves the construction of the substituted thiophene ring from acyclic precursors using methods like the Gewald reaction. mdpi.comnih.govresearchgate.net This reaction allows for the incorporation of substituents at the 4- and 5-positions of the thiophene ring with high regioselectivity by choosing appropriately substituted starting materials (an activated nitrile, an α-mercaptoaldehyde or ketone, and sulfur). researchgate.netsemanticscholar.org For example, reacting cyanoacetone with α-mercaptoaldehyde dimers in the presence of a base like triethylamine affords 3-acetyl-2-aminothiophenes. mdpi.comresearchgate.net

Synthesis of Advanced Thiophene-Containing Scaffolds from this compound Precursors

The strategic placement of the amino and acetyl groups in this compound and its analogues makes them ideal building blocks for constructing fused heterocyclic systems.

Thienopyrimidines: These fused systems are among the most extensively studied derivatives of 2-aminothiophenes. The synthesis typically involves the annulation of a pyrimidine ring onto the thiophene core. ekb.eg A common pathway is the reaction of a 2-aminothiophene-3-carboxylate or carboxamide with a one-carbon unit source. For example, cyclization with formamide at reflux yields thieno[2,3-d]pyrimidin-4-ones. nih.govyu.edu.jo

Another versatile method involves the reaction of the 2-amino group with isothiocyanates or isocyanates to form a thiourea (B124793) or urea intermediate, respectively. ekb.eg Subsequent base-catalyzed intramolecular cyclization, often using alcoholic potassium hydroxide or sodium ethoxide, affords 2-thioxo- or 2-oxo-thieno[2,3-d]pyrimidin-4-ones. ekb.egnih.govtandfonline.com The resulting thienopyrimidinone can be further functionalized; for instance, the 4-oxo group can be converted to a 4-chloro substituent using phosphoryl chloride (POCl₃), which can then be displaced by various nucleophiles. nih.govresearchgate.net

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Phenyl isothiocyanate, then KOH/EtOH | 3-Phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-benzo ekb.egyu.edu.jothieno[2,3-d]pyrimidin-4-one | - | nih.gov |

| 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene | Formamide | 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | - | nih.gov |

| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Ethyl chloroformate, then p-chlorobenzylamine | 3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-1H-benzo ekb.egyu.edu.jothieno[2,3-d]pyrimidine-2,4-dione | - | mdpi.com |

| 3-Amino-2-acetyl-4-cyano-5-phenylaminothiophene | Formamide, Formic acid | 6-Acetyl-7-cyano-5-(phenylamino)thieno[3,2-d]pyrimidine | - | yu.edu.jo |

Thienopyrazoles: The synthesis of thienopyrazoles from 2-aminothiophene precursors typically involves reaction with a hydrazine derivative. The amino group of the thiophene and the adjacent carbonyl or a derivative thereof participate in the cyclization. For instance, a 2-aminothiophene-3-carboxamide can be converted into a ketene N,S-acetal derivative, which then reacts with hydrazine hydrate to form a 5-amino pyrazole. Diazotization of this pyrazole followed by coupling with active methylene (B1212753) compounds like malononitrile or acetylacetone leads to hydrazonopyrazolo intermediates, which can be cyclized to form pyrazolotriazine derivatives. tubitak.gov.tr

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Schiff bases derived from thiophene moieties are of significant interest in coordination chemistry, as they can act as ligands for various metal ions. nih.govresearchgate.net The reaction of 2-thiophene carboxaldehyde with various aminobenzoic acids or aminothiophenols are well-documented examples of this transformation, yielding polydentate ligands. researchgate.netnih.gov While specific examples starting from this compound are less common in the provided literature, the reactivity is analogous. The formation of an imine can also be an intermediate step in more complex transformations, such as the synthesis of 3-substituted thienopyrimidines where a 2-aminothiophene reacts with triethyl orthoformate to form an unisolated imino intermediate before cyclization with an amine. nih.gov

| Amine Component | Carbonyl Component | Product Type | Reference |

| 2-Aminobenzoic acid | 2-Thiophene carboxaldehyde | Schiff Base Ligand (HL) | nih.gov |

| 2-Aminothiophenol | Terephthalaldehyde | Polydentate Schiff Base Ligand | researchgate.net |

| Ethylenediamine | Various diketones | Schiff Base | |

| 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene | Triethyl orthoformate | Imino-derivative (intermediate) | nih.gov |

Mechanistic Investigations of Synthetic Routes to this compound and its Analogues

The synthesis of 2-aminothiophenes, the parent scaffold of the title compound, is most famously achieved through the Gewald reaction. researchgate.net The mechanism of this reaction involves a series of nucleophilic additions and condensations. It typically begins with a Knoevenagel condensation between an activated nitrile (like cyanoacetone) and a carbonyl compound, although in the synthesis of 3-acetyl derivatives, the reaction is often between the activated nitrile and an α-mercapto carbonyl compound. nih.govmdpi.com

The key steps involve:

Nucleophilic attack: A base abstracts a proton from the active methylene group of the nitrile, creating a carbanion.

Condensation: This carbanion attacks the carbonyl carbon of the aldehyde/ketone.

Thiolate addition: Elemental sulfur is attacked by the enolate, forming a thiolate.

Cyclization: The thiolate then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

Tautomerization: The resulting imine tautomerizes to the more stable 2-aminothiophene. tandfonline.comtandfonline.com

In subsequent reactions of 2-aminothiophenes, the amino group acts as the primary nucleophile. For example, in the formation of thienopyrimidines, the nucleophilic amino group attacks the electrophilic carbon of reagents like isothiocyanates, formamide, or ethyl chloroformate, initiating the cyclization sequence. ekb.egnih.govmdpi.com

The construction of fused heterocyclic systems from 2-aminothiophene precursors is governed by intramolecular cyclization mechanisms. In the synthesis of thieno[2,3-d]pyrimidines from thiourea intermediates (formed from the aminothiophene and an isothiocyanate), the mechanism proceeds via a nucleophilic attack. tandfonline.com Under basic conditions (e.g., alcoholic KOH), the thiourea nitrogen is deprotonated, and the resulting anion attacks the adjacent ester or ketone carbonyl carbon. ekb.egnih.gov This is followed by the elimination of an alcohol or water molecule to yield the final, stable fused aromatic system. tandfonline.comtandfonline.com

The reaction of 2-aminothiophene-3-carbonitriles provides another pathway. Here, the nitrile group can be an active participant in the cyclization. For instance, reaction with ethylenediamine after initial treatment with triethyl orthoformate leads to 4-imino derivatives through a cyclization involving the nitrile nitrogen. nih.govmdpi.com The mechanism involves the formation of an amidine intermediate which then undergoes intramolecular cyclization. These cyclization reactions are powerful methods for building molecular complexity from relatively simple 2-aminothiophene starting materials. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 1 Thiophen 3 Yl Ethan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the spatial relationships between them.

Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types of protons present in a molecule and their proximity to one another. In a typical ¹H NMR spectrum of a 2-amino-1-(thiophen-3-yl)ethan-1-one derivative, distinct signals would be observed for the protons on the thiophene (B33073) ring, the aminomethyl group, and any other substituents.

The chemical shifts of the thiophene ring protons are influenced by the electron-withdrawing nature of the carbonyl group and the electronic effects of other substituents. For instance, in thiophene itself, the protons at the 2 and 5 positions typically resonate at a different frequency than those at the 3 and 4 positions. chemicalbook.comchemicalbook.com The introduction of an acetyl group at the 3-position will further shift these signals.

Spin-spin coupling provides valuable information about the connectivity of protons. For example, the protons on the thiophene ring will exhibit coupling to each other, with the magnitude of the coupling constant (J-value) depending on their relative positions. Similarly, the protons of the aminomethyl group may show coupling to each other or to adjacent protons.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, characteristic signals would be expected for the carbonyl carbon, the carbons of the thiophene ring, and the carbon of the aminomethyl group. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum (around 190-220 ppm). libretexts.org The chemical shifts of the thiophene ring carbons are also characteristic, with the carbon attached to the sulfur atom appearing at a different chemical shift than the other ring carbons. chemicalbook.com The position of these signals can be influenced by the presence of substituents on the thiophene ring. organicchemistrydata.orgresearchgate.net

Two-Dimensional (2D) NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum reveals which protons are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum connect the signals of protons that are on adjacent carbon atoms. This is invaluable for tracing out the spin systems within the molecule, such as the protons on the thiophene ring. sdsu.eduresearchgate.net

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. magritek.com This allows for the direct assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule. researchgate.netlibretexts.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. youtube.comyoutube.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural elucidation of this compound and its derivatives.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. nii.ac.jpresearchgate.net

In the FTIR spectrum of this compound, several key absorption bands would be expected:

C=O Stretch: A strong absorption band characteristic of the carbonyl group (ketone) is typically observed in the region of 1650-1700 cm⁻¹. nii.ac.jp

N-H Stretch: The amino group (NH₂) will show one or two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretch: The C-H stretching vibrations of the thiophene ring typically appear around 3100 cm⁻¹. nii.ac.jpglobalresearchonline.net

Thiophene Ring Vibrations: The thiophene ring itself gives rise to a series of characteristic absorption bands in the fingerprint region (below 1600 cm⁻¹), which can be used to confirm its presence. globalresearchonline.netiosrjournals.org These include C-C and C=C stretching vibrations within the ring. iosrjournals.org

C-S Stretch: The C-S stretching vibration in the thiophene ring can be observed in the region of 600-800 cm⁻¹. iosrjournals.org

The precise positions of these bands can be influenced by the electronic environment and any hydrogen bonding present in the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides valuable structural information.

Common fragmentation pathways for this type of molecule could include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the amino group. For example, the loss of the aminomethyl radical (•CH₂NH₂) or the thienyl radical.

McLafferty Rearrangement: If an appropriate gamma-hydrogen is available, a rearrangement can occur leading to the loss of a neutral molecule.

Cleavage of the Thiophene Ring: The thiophene ring itself can undergo fragmentation, leading to characteristic fragment ions. arkat-usa.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition of each ion, further confirming the structure of the compound. wvu.edumdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov

π → π Transitions:* These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are characteristic of conjugated systems like the thiophene ring and the carbonyl group. These are typically strong absorptions. rsc.org

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to an antibonding π* orbital. These absorptions are generally weaker than π → π* transitions.

Computational Chemistry and Theoretical Investigations of 2 Amino 1 Thiophen 3 Yl Ethan 1 One

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, widely used to determine the ground-state electronic structure and optimized geometry of molecules. For thiophene (B33073) derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-311+G(2d,p), are used to predict key structural and electronic parameters. nih.gov

Electronic Properties: DFT is also employed to analyze the electronic landscape of these molecules. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and is a key parameter in studying its potential as an electronic material or its reactivity in biological systems. nih.gov Furthermore, analysis of the molecular electrostatic potential (MEP) map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting sites of intermolecular interactions. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a 2-Aminothiophene Derivative (Methyl-3-aminothiophene-2-carboxylate)

| Parameter | Bond/Angle | Value (Å / °) |

| Bond Length | C=O | 1.226 |

| Bond Length | C–S | 1.711 - 1.740 |

| Bond Length | C–N | 1.347 - 1.354 |

| Bond Angle | C-C-S (thiophene ring) | ~110.9 |

Data sourced from a computational study on Methyl-3-aminothiophene-2-carboxylate, a structurally related compound. mdpi.comnih.gov

Quantum Chemical Calculations for Energetic Profiles and Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping their energetic landscapes. This includes identifying transition states, intermediates, and calculating activation energies, which provides a deeper understanding of reaction feasibility and kinetics.

The most common synthesis route for 2-aminothiophene derivatives is the Gewald reaction. researchgate.net This multicomponent reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. researchgate.netsciforum.net Computational studies can model this pathway to clarify the mechanism, which is believed to proceed through a series of intermediates. researchgate.net Although a specific energetic profile for the synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-one has not been published, theoretical investigations on analogous systems help to rationalize product formation and optimize reaction conditions. sciforum.net Such calculations can confirm, for instance, the relative stability of tautomeric forms of the aminothiophene product. mdpi.com

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. nih.gov For derivatives of 2-aminothiophene, docking studies have been performed against various biological targets to explore their therapeutic potential.

These simulations calculate a docking score, usually in kcal/mol, which estimates the binding free energy, and they identify the specific amino acid residues involved in the interaction through hydrogen bonds, hydrophobic interactions, and other forces. nih.govresearchgate.net For example, docking studies of (2E)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one derivatives into the active site of Acetylcholinesterase (AChE) helped identify them as competitive inhibitors. researchgate.net Similarly, derivatives of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine were docked against a target from Bacillus anthracis, with the most promising compounds showing strong binding affinities. researchgate.net

Table 2: Molecular Docking Results for Various Thiophene Derivatives Against Biological Targets

| Thiophene Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| Thioazo Compound 3 | Protein Filamin A (3HOP) | -5.6 | GLU-227, TRP-216, LYS-220 |

| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivative | Antithrombotic Target | Not specified | Increased affinity with thiourea (B124793) fragment |

| N-(4-chlorophenyl)-3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide | B. anthracis NMNAT | -10.94 | Not specified |

| (2E)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one | Acetylcholinesterase (AChE) | Not specified | Binding within active site gorge |

Data compiled from multiple studies on related thiophene compounds. nih.govresearchgate.netresearchgate.netd-nb.info

In Silico Studies of Molecular Interactions with Biological Macromolecules

Beyond docking, a broader range of in silico studies are used to investigate the interactions of 2-aminothiophene derivatives with biological macromolecules. These methods help build comprehensive Structure-Activity Relationships (SAR) and predict pharmacokinetic properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models, for instance, use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov For 2-aminothiophene derivatives, QSAR models have been developed to screen for potential anti-leishmanial agents, successfully identifying substitution patterns favorable for activity. nih.gov

Furthermore, computational studies have been essential in understanding the allosteric modulation of receptors. Several 2-amino-3-benzoylthiophene derivatives are known positive allosteric modulators (PAMs) of the A1 adenosine (B11128) receptor (A1AR). nih.gov In silico analysis, aided by receptor crystal structures, has revealed that these PAMs bind to an unexpected site on the receptor's outer surface, in contact with the cell membrane, rather than within the primary ligand-binding pocket. nih.gov This kind of detailed molecular interaction analysis, which combines docking with molecular dynamics simulations, is invaluable for the rational design of next-generation modulators.

Structure Activity Relationship Sar Studies for 2 Amino 1 Thiophen 3 Yl Ethan 1 One Based Compounds

Systematic Exploration of Substituent Effects on Biological Activity Profiles

The biological activity of 2-aminothiophene derivatives can be significantly modulated by the nature and position of various substituents on the thiophene (B33073) ring and the amino group. Systematic studies have shown that even minor chemical alterations can lead to substantial changes in potency and efficacy.

Research into 2-amino-3-acyl-tetrahydrobenzothiophene derivatives as antibacterial agents revealed specific structural requirements for activity. nih.gov An amide substitution at the C-2 position was found to be crucial for antibiofilm activity, as precursors with a free amine group were inactive. nih.gov Furthermore, the type of amide substituent at the C-2 position, along with substitutions at the C-3 and C-6 positions, strongly influenced the compound's potency. nih.gov For instance, replacing the C-3 ester group with an acid, nitrile, or alkyl amide group resulted in a loss of activity. nih.gov At the C-6 position, an alkyl or aryl substitution was necessary for activity, with 6-phenyl-substituted analogs demonstrating higher potency than 6-tert-butyl-substituted ones. nih.gov

In a different study on 2-aminothiophene derivatives as potential agents against leishmaniasis, SAR analysis indicated that while indole (B1671886) substituents at the 2-amino position contributed to the activity, they were not essential. mdpi.com This suggests that the core 2-aminothiophene structure itself possesses antileishmanial potential. mdpi.com

Similarly, studies on NRF2 activators derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene for anti-inflammatory purposes have demonstrated that their activity is closely linked to their ability to modulate pro-inflammatory cytokines and mediators. nih.gov The specific substitutions on the thiophene scaffold dictate the extent of this modulation. The table below summarizes key findings from various studies on substituent effects.

| Scaffold/Series | Position of Substitution | Substituent Effect | Observed Activity | Reference |

|---|---|---|---|---|

| 2-Amino-3-acyl-tetrahydrobenzothiophene | C-2 | Amide group is essential. Free amine leads to inactivity. | Antibiofilm | nih.gov |

| 2-Amino-3-acyl-tetrahydrobenzothiophene | C-3 | Ester groups are favorable; acid, nitrile, or alkyl amide groups are unfavorable. | Antibiofilm | nih.gov |

| 2-Amino-3-acyl-tetrahydrobenzothiophene | C-6 | Alkyl or aryl group required. Phenyl substitution is more potent than tert-butyl. | Antibiofilm | nih.gov |

| 2-Aminothiophene | 2-Amino Group | Indole substituents contribute to, but are not essential for, activity. | Antileishmanial | mdpi.com |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | Various | Substituents that enhance NRF2 activation lead to reduced levels of pro-inflammatory cytokines. | Anti-inflammatory | nih.gov |

Stereochemical Influence on Pharmacological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological properties. This is because biological targets, such as enzymes and receptors, are chiral environments, and they often interact differently with different stereoisomers of a drug molecule.

For many biologically active compounds, one enantiomer (a non-superimposable mirror image) may exhibit significantly higher potency, a different pharmacological profile, or lower toxicity compared to its counterpart. For instance, studies on selenium-containing heterocyclic compounds have led to the development of highly regio- and stereoselective syntheses, yielding derivatives that act as non-toxic modulators of antioxidant profiles. nih.gov The specific stereochemistry of these molecules is critical to their biological function. nih.gov

The development of synthetic methods that yield specific stereoisomers is therefore a key aspect of medicinal chemistry. For example, efficient stereoselective syntheses have been developed for organoselenium heterocyclic compounds, which are valuable as intermediates for further drug development. nih.gov This highlights the importance of controlling stereochemistry to produce compounds with desired biological activities. While direct studies on the stereoisomers of 2-Amino-1-(thiophen-3-yl)ethan-1-one are not widely reported, the principles derived from related structures underscore the necessity of considering stereochemical aspects in the design and evaluation of new therapeutic agents based on this scaffold. The biological activity of chiral compounds often depends significantly on the specific arrangement of substituents. nih.gov

Rational Design Principles for Lead Optimization in Thiophene Scaffolds

The process of optimizing a lead compound into a viable drug candidate relies heavily on rational design principles, which are greatly enhanced by modern computational tools. nih.gov For thiophene-based scaffolds, these principles leverage the unique physicochemical properties of the thiophene ring to improve interactions with biological targets. nih.govrsc.org

Computational and Structure-Based Design: A cornerstone of modern drug design is the use of in silico tools, which fall under the umbrella of Computer-Aided Drug Design (CADD). nih.gov These methods are broadly categorized as:

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the biological target (like an enzyme or receptor), often determined by X-ray crystallography or NMR spectroscopy. nih.govnih.gov Molecular docking simulations can then predict how different thiophene derivatives will bind to the target's active site, allowing for the design of compounds with improved affinity and selectivity. nih.gov For example, a structure-based design strategy was used to develop thiophene derivatives that inhibit bacterial histidine kinases by docking a virtual library of compounds into the ATP-binding site of the target enzyme. nih.gov

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are employed. These rely on the knowledge of existing active molecules to build a pharmacophore model, which defines the essential structural features required for activity. Quantitative Structure-Activity Relationship (QSAR) models are also used to correlate physicochemical properties of compounds with their biological activities. nih.gov

Leveraging Thiophene's Properties: The thiophene ring itself offers several advantages for lead optimization:

Bioisosterism: Thiophene is often used as a bioisosteric replacement for a phenyl ring. nih.gov This substitution can improve metabolic stability, modify physicochemical properties, and enhance binding affinity without drastically changing the molecule's shape. nih.gov

Hydrogen Bonding: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target, which can enhance potency. nih.gov

Synthetic Accessibility: The thiophene ring provides synthetically accessible sites for modification, making it a versatile scaffold for medicinal chemists to explore different chemical spaces and optimize drug properties. nih.gov

By combining these computational strategies with a deep understanding of the thiophene pharmacophore, researchers can rationally design and optimize novel derivatives with improved efficacy and better drug-like properties. rsc.org

Biological Activities and Pharmacological Potential of Thiophene Containing Compounds with Relevance to 2 Amino 1 Thiophen 3 Yl Ethan 1 One

Antimicrobial Properties

Thiophene (B33073) derivatives have demonstrated significant potential as antimicrobial agents, with a broad spectrum of activity against various pathogens. frontiersin.orgnih.gov This class of heterocyclic compounds has been the focus of extensive research to develop new treatments against drug-resistant bacteria and fungi. frontiersin.orgnih.gov

Antibacterial Activity of Thiophene Derivatives

The antibacterial efficacy of thiophene derivatives has been well-documented against both Gram-positive and Gram-negative bacteria. tandfonline.com Research has shown that the presence of a thiophene ring, often in combination with other functional groups like amides and carbonyls, plays a vital role in their antibacterial action. frontiersin.org For instance, certain thiophene derivatives have been found to exhibit bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov These compounds can increase the permeability of the bacterial membrane and reduce the adherence of bacteria to host cells. frontiersin.orgnih.gov

One study highlighted that hydroxythiophene compounds demonstrated extremely high antibacterial activity, with inhibition zones ranging from 15 to 21 mm. tandfonline.com Another investigation found a particular thiophene derivative to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov The mechanism of action for some of these derivatives involves binding to outer membrane proteins (OMPs) of the bacteria. frontiersin.orgnih.gov

| Thiophene Derivative Type | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Thiophenes 4 and 8 | Colistin-resistant A. baumannii and E. coli | Bactericidal effects, increased membrane permeabilization, reduced adherence to host cells. MIC50 values between 8 and 32 mg/L. | frontiersin.orgnih.gov |

| Hydroxythiophene compound 4a | S. aureus, B. subtilis (Gram-positive), E. coli, P. aeruginosa (Gram-negative) | High activity with inhibition zones of 15–21 mm. | tandfonline.com |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin. | nih.gov |

| Spiro–indoline–oxadiazole derivative 17 | Clostridium difficile | High activity with MIC values of 2 to 4 μg/ml, with no effect on other tested bacterial strains. | tandfonline.com |

Antifungal Activity of Thiophene Derivatives

Thiophene derivatives have also been identified as potent antifungal agents. They have shown efficacy against a range of pathogenic fungi, including various Candida species and Cryptococcus neoformans. researchgate.netnih.gov The antifungal action of some of these compounds is attributed to their ability to inhibit crucial enzymes in fungal cells, such as succinate (B1194679) dehydrogenase (SDH). nih.gov

For example, a thiophene derivative known as 5CN05 showed good activity against C. neoformans with a Minimum Inhibitory Concentration (MIC) of 17 μg/mL. researchgate.netnih.gov When incorporated into a microemulsion, its activity against C. neoformans was significantly enhanced, with the MIC dropping to 2.2 μg/mL. researchgate.netnih.gov Furthermore, a series of novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives demonstrated remarkable antifungal activity against Sclerotinia sclerotiorum, with some compounds being more potent than the commercial fungicide boscalid. nih.gov

| Thiophene Derivative | Fungal Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 5CN05 | Candida species | 270-540 μg/mL | researchgate.netnih.gov |

| 5CN05 | Cryptococcus neoformans | 17 μg/mL | researchgate.netnih.gov |

| ME-5CN05 (Microemulsion) | Candida species | 70-140 μg/mL | researchgate.netnih.gov |

| ME-5CN05 (Microemulsion) | Cryptococcus neoformans | 2.2 μg/mL | researchgate.netnih.gov |

| Compound 4i (thiophene/furan-1,3,4-oxadiazole carboxamide) | Sclerotinia sclerotiorum | EC50 = 0.140 ± 0.034 mg/L (more potent than boscalid) | nih.gov |

Antiviral Activity, with Emphasis on Viral Macrodomain Inhibition (e.g., SARS-CoV-2 Mac1)

Recent studies have highlighted the potential of thiophene derivatives as antiviral agents, particularly in the context of the COVID-19 pandemic. A notable area of investigation is the inhibition of the SARS-CoV-2 macrodomain 1 (Mac1), an enzyme that plays a role in the viral life cycle and helps the virus to evade the host's immune response. nih.govsciety.org

Through high-throughput screening, compounds with a 2-amide-3-methylester thiophene scaffold were identified as inhibitors of SARS-CoV-2 Mac1. nih.govsciety.org Further structure-activity relationship (SAR) studies led to the development of more potent analogs. For instance, compound 27 (MDOLL-0229) exhibited an IC50 of 2.1 μM against SARS-CoV-2 Mac1 and was shown to inhibit the replication of both a prototype coronavirus (MHV) and SARS-CoV-2 in cell models. nih.govsciety.org This provides strong evidence that targeting Mac1 with small molecules like thiophene derivatives is a viable antiviral strategy. nih.gov

Antineoplastic and Antiproliferative Investigations

Derivatives of thiophene have emerged as a significant class of compounds in the search for new anticancer agents. nih.govnih.govmdpi.com Their antiproliferative activity has been demonstrated against a variety of human cancer cell lines. nih.govnih.gov

A study on 2-amino thiophene derivatives revealed their significant antiproliferative effects on human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov Notably, compounds 6CN14 and 7CN09 were particularly effective, with their inhibitory percentages on cell proliferation being comparable to or even exceeding that of the standard drug doxorubicin. nih.gov These compounds were found to interfere with the cell cycle progression, thereby preventing the growth and multiplication of tumor cells, and were described as having cytostatic and antiproliferative effects. nih.gov

Another line of research focused on tetrahydrobenzo[b]thiophene derivatives as destabilizers of tubulin polymerization, a key process in cell division. nih.gov The compound 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) was identified as a potent agent with broad-spectrum antitumor activity. nih.gov It was found to induce G2/M cell cycle arrest and apoptosis in A549 lung cancer cells by inhibiting WEE1 kinase and tubulin polymerization. nih.gov

| Thiophene Derivative | Cancer Cell Line(s) | Mechanism/Observed Effect | Reference |

|---|---|---|---|

| 6CN14 and 7CN09 (2-amino thiophenes) | HeLa (cervical adenocarcinoma), PANC-1 (pancreatic adenocarcinoma) | High antiproliferative activity, comparable or superior to doxorubicin; interfere with cell cycle progression. | nih.gov |

| BU17 (tetrahydrobenzo[b]thiophene) | A549 (lung cancer) and others | Induces G2/M cell cycle arrest and apoptosis; inhibits WEE1 kinase and tubulin polymerization. | nih.gov |

| Thiophene carboxamide derivatives (2b, 2d, 2e) | Hep3B (liver cancer) | Considerable anticancer activity, mimicking the biological function of the anti-cancer agent CA-4. | mdpi.com |

| Compound 480 (2,3-fused thiophene) | HeLa (cervical cancer), Hep G2 (liver cancer) | High cytotoxicity with low IC50 values; induces apoptosis through changes in mitochondrial membrane potential. | acs.org |

Analgesic and Anti-inflammatory Properties

Thiophene and its derivatives are recognized for their analgesic and anti-inflammatory activities. nih.govsciensage.info Inflammation is a protective response to tissue injury, and some thiophene compounds can inhibit the synthesis of prostaglandins, which are key mediators of inflammation and pain. sciensage.info

Several classes of thiophene-based compounds, including thieno[2,3-d]pyrimidin-4(3H)-ones and benzo-thiophene derivatives, have demonstrated both analgesic and anti-inflammatory properties. sciensage.info The anti-inflammatory effects of these compounds are often evaluated using methods like the carrageenan-induced paw edema test. sciensage.info A review of FDA-approved drugs revealed that five drugs containing a thiophene ring were approved for treating inflammatory conditions, targeting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov The aromaticity and hydrophobicity of the thiophene ring are thought to improve membrane permeability, enhancing their effectiveness as anti-inflammatory agents. nih.gov

Antithrombotic Applications

Certain thiophene derivatives have also been investigated for their antithrombotic or antithrombolytic activity. nih.gov For example, the widely used antithrombotic agent Rivaroxaban is a thiophene-2-carboxamide derivative. nih.gov In one study, a series of 2-(bromomethyl)-5-aryl-thiophenes were synthesized and screened for their antithrombolytic potential. nih.gov These compounds were tested on venous blood and incubated to observe their effects on clot lysis. nih.gov The results of such studies indicate that the thiophene scaffold can be a valuable component in the design of new agents to prevent or treat thrombosis.

Exploration of Other Therapeutic Modalities (e.g., Antidepressant, Antidiabetic)

Antidepressant Activity:

Thiophene derivatives have shown promise as potential antidepressants. nih.govnih.gov Some fused thiophene derivatives, specifically thiourea (B124793) and benzo[b]thienopyrimidine derivatives, have exhibited mild antidepressant activity in preclinical studies. nih.gov Notably, certain benzo[b]thiophene derivatives have demonstrated significant antidepressant effects in vivo. nih.govacs.org One particular compound, 9c, was found to be effective in reducing immobility time in the forced swimming test after both acute and chronic administration, suggesting a rapid onset of action. nih.govacs.org The antidepressant activity of some of these compounds is thought to be mediated through their interaction with serotonin (B10506) receptors, specifically the 5-HT7 receptor, and the serotonin transporter (SERT). acs.orgunav.edu

Antidiabetic Activity:

Thiophene-containing compounds are also being investigated for their potential in managing diabetes. nih.govgoogle.com The inhibitory activity of certain thiophene derivatives against hepatic glucose production and their ability to activate insulin (B600854) secretion in response to glucose highlight their therapeutic potential. google.com Some thiophene-based molecules have been synthesized and evaluated as α-amylase inhibitors, a key enzyme in carbohydrate digestion. researchgate.net For instance, a series of biphenylcarbonitrile-thiazolidinedione conjugates containing a thiophene moiety showed significant α-amylase inhibition. researchgate.net Additionally, thiohydantoin derivatives incorporating a thiophene ring have been synthesized and screened for their α-glucosidase inhibitory activity, with some compounds showing notable inhibition. univen.ac.za

Elucidation of Molecular Mechanisms of Action and Specific Biological Target Interactions

The diverse pharmacological effects of thiophene derivatives stem from their ability to interact with various biological targets, including enzymes and receptors. nih.gov

Thiophene-based compounds have been identified as modulators of several key enzymes:

Neuraminidase: Novel thiophene derivatives have been discovered as potent inhibitors of neuraminidase, an important target for influenza treatment. researchgate.netnih.gov One compound, 4b, demonstrated stronger inhibitory activity against neuraminidase than the positive control, oseltamivir (B103847) carboxylate. nih.gov Molecular docking studies suggest that the thiophene moiety plays a crucial role in binding to the active site of the enzyme. nih.gov

β-Secretase (BACE-1): Thienyl-containing aminohydantoin derivatives have been synthesized and shown to enhance the potency of BACE-1 inhibitors, which are being investigated for Alzheimer's disease. acs.org The thiophene ring, particularly with a keto group, was found to significantly improve binding potency. acs.org

Cyclooxygenase (COX) and Lipoxygenase (LOX): Several thiophene derivatives have demonstrated anti-inflammatory properties through the inhibition of COX and LOX enzymes. nih.gov For example, Tinoridine and Tiaprofenic acid are commercially available anti-inflammatory drugs containing a thiophene ring that act by inhibiting COX enzymes. nih.gov Some 2-amino-thiophene derivatives have shown selective dual inhibition of COX-2 and 5-LOX. nih.gov

α-Amylase and α-Glucosidase: As mentioned previously, thiophene derivatives have been developed as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, highlighting their potential as antidiabetic agents. researchgate.netuniven.ac.za

Tyrosine Kinases: The thiophene ring has been incorporated into structures designed to inhibit Bcr-Abl tyrosine kinase, a target in cancer therapy. wikipedia.org

The interaction of thiophene derivatives with various receptors is another key aspect of their pharmacological activity. nih.gov

Serotonin Receptors (5-HTRs): Benzo[b]thiophene derivatives have been synthesized with affinity for the 5-HT7 receptor, which is implicated in depression. acs.orgunav.edu The antagonism of this receptor by these compounds is believed to contribute to their antidepressant-like effects. acs.orgunav.edu

Adenosine (B11128) Receptors: A series of 2-amino-3-naphthoylthiophenes have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. nih.gov Some of these compounds also showed inhibitory activity at the A3 adenosine receptor. nih.gov

P2Y14 Receptor: A series of 4-amide-thiophene-2-carboxyl derivatives have been developed as highly potent antagonists of the P2Y14 receptor, a potential target for the treatment of inflammatory bowel disease. exlibrisgroup.com

Peroxisome Proliferator-Activated Receptor (PPAR): A thiophene derivative was found to be a more potent inhibitor of PPAR, a receptor involved in pro-inflammatory gene activation, compared to its prototype. nih.gov

Folate Receptors: To address issues of poor water solubility and to improve selectivity for cancer cells, thiophene derivatives have been loaded into folic acid-coated nanoparticles. acs.org Folic acid has a high affinity for folate receptors, which are often overexpressed on cancer cells. acs.org

Advanced Applications and Future Research Directions of 2 Amino 1 Thiophen 3 Yl Ethan 1 One

Role as a Versatile Building Block in Complex Organic Synthesis

The structure of 2-Amino-1-(thiophen-3-yl)ethan-1-one, featuring a reactive amino group and a ketone, makes it a valuable starting material or intermediate in the synthesis of more complex molecules. The thiophene (B33073) ring itself is a privileged pharmacophore in medicinal chemistry due to its structural diversity and ability to modulate physicochemical properties. vulcanchem.comnih.gov The presence of the amino and keto groups on the side chain allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures.

Organic chemists utilize this compound as a scaffold to build upon, introducing various functional groups and ring systems to create novel chemical entities. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The ketone can undergo reactions such as reductions, condensations, and additions to further elaborate the molecular structure. This versatility has led to its use in the synthesis of various complex organic molecules, including analogs of natural products and novel heterocyclic compounds.

A key synthetic strategy involving a related class of compounds, aminodimethoxyacetophenones, highlights the utility of such building blocks in Diversity-Oriented Synthesis (DOS). mdpi.com This approach aims to generate libraries of structurally diverse molecules from a common starting material, which is crucial for identifying new lead compounds in drug discovery. mdpi.com The principles of DOS can be readily applied to this compound to generate a wide array of derivatives for biological screening.

Strategic Importance in Drug Discovery and Development Programs

Thiophene and its derivatives have a long-standing history in medicinal chemistry, with numerous approved drugs containing this heterocyclic core. nih.govnih.gov These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. nih.govnih.gov The incorporation of the 2-aminoethanone moiety onto the thiophene ring in this compound provides a key structural motif for interaction with various biological targets.

The amino group can act as a hydrogen bond donor or acceptor, while the ketone can also participate in hydrogen bonding or other interactions within a biological binding site. The thiophene ring itself can engage in hydrophobic or π-stacking interactions. This combination of features makes derivatives of this compound promising candidates for drug discovery programs targeting a wide range of diseases.

For example, derivatives of 2-aminothiophenes have been investigated as positive allosteric modulators (PAMs) of the A1 adenosine (B11128) receptor, a target for conditions like pain and nervous system disorders. nih.gov The core structure of (2-aminothiophen-3-yl)(phenyl)methanones has been a focus of these studies, demonstrating the therapeutic potential of this chemical class. nih.gov Furthermore, the 2-phenethylamine scaffold, which bears structural resemblance to the side chain of this compound, is found in a variety of medicinally important compounds targeting adrenergic, dopamine, and serotonin (B10506) receptors. mdpi.com

The strategic importance of this compound is further underscored by the development of novel thiophene[3,2-d]pyrimidine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com By targeting the solvent-exposed region of the NNRTI-binding pocket, researchers have designed and synthesized new compounds with improved activity against drug-resistant strains. mdpi.com This highlights the adaptability of the thiophene scaffold in addressing significant health challenges.

Utilization as Specialized Probes in Biochemical and Biophysical Research (e.g., Fluorescent Markers for Biopolymers)

The inherent properties of the thiophene ring system also lend themselves to applications beyond traditional drug development. Specifically, the conjugated nature of the thiophene ring can give rise to fluorescent properties when appropriately functionalized. This has led to the exploration of thiophene-based compounds as specialized probes for biochemical and biophysical research.

One notable application is in the development of fluorescent ligands for visualizing protein aggregates, such as those associated with Alzheimer's disease. nih.gov Researchers have synthesized a series of "proteophenes," which are amino acid-functionalized thiophene-based fluorescent ligands. nih.gov These probes have demonstrated the ability to selectively bind to and visualize distinct protein deposits in tissue sections, offering valuable tools for studying the pathology of neurodegenerative diseases. nih.gov The distinct optical properties of these thiophene-based ligands allow for the assignment of protein aggregates through various detection methods, including fluorescence lifetime imaging (FLIM). nih.gov

The development of such probes relies on the ability to chemically modify the thiophene scaffold to tune its spectral properties and introduce specific functionalities for targeting biomolecules. The this compound core provides a convenient starting point for such modifications, allowing for the attachment of various reporter groups or targeting moieties. This opens up possibilities for creating a diverse toolbox of fluorescent markers for studying a wide range of biological processes at the molecular level.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-1-(thiophen-3-yl)ethan-1-one?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 2-bromo-1-(thiophen-3-yl)ethan-1-one (a key precursor) reacts with pyrimidine-2,4-diamine under basic conditions to form bicyclic intermediates. Cyclization involves heating in ethanol or methanol, followed by purification via silica gel column chromatography . Challenges include isolating intermediates in their free base form, as hydrobromide salts may hinder subsequent steps .

Q. How is structural confirmation achieved for derivatives of this compound?

- Methodology : Nuclear Overhauser Effect (nOe) experiments and 2D NMR (¹H-¹H COSY, HSQC) are critical. For instance, nOe correlations between pyrimidine protons and adjacent amino/thiophene groups confirm spatial proximity in bicyclic derivatives . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular formulas and functional groups (e.g., ketone C=O stretches at ~1700 cm⁻¹) .

Q. What purification techniques are effective for isolating this compound derivatives?

- Methodology : Silica gel column chromatography using gradients of ethyl acetate/hexane (10–50%) is standard. For polar intermediates, reverse-phase HPLC with acetonitrile/water mixtures may improve resolution. Recrystallization from ethanol or dichloromethane/hexane mixtures is recommended for crystalline products .

Advanced Research Questions

Q. How can cyclization challenges during synthesis of this compound derivatives be mitigated?

- Methodology : Cyclization failures often arise from steric hindrance or improper protonation states. In one case, converting the intermediate hydrobromide salt to its free base using aqueous NaHCO₃ enabled successful cyclization . Microwave-assisted synthesis (120°C, 30 min) or Lewis acid catalysts (e.g., AlCl₃) may accelerate sluggish reactions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodology : Discrepancies in NMR signals (e.g., overlapping aromatic peaks) are addressed via deuterated solvent swaps (DMSO-d₆ vs. CDCl₃) or advanced techniques like NOESY/ROESY to distinguish regioisomers . Computational tools (DFT calculations) can predict ¹³C NMR shifts to validate assignments .

Q. How is crystallographic data analyzed to confirm the absolute configuration of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines structures against twinned or high-resolution data. For example, SHELX’s twin refinement module resolves overlapping reflections in monoclinic systems . Hydrogen bonding networks (e.g., N–H···O interactions) are mapped using ORTEP-3 to validate packing motifs .

Q. What analytical approaches quantify trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.